N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide
Description
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a synthetic organic compound featuring a triazolo-pyrazine core fused with a sulfanyl-linked butanamide moiety and a 2,5-difluorophenyl substituent.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-17(19(29)24-16-12-13(22)8-9-15(16)23)31-21-26-25-18-20(30)27(10-11-28(18)21)14-6-4-3-5-7-14/h3-12,17H,2H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGKXYVKUQFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide typically involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. Common synthetic routes may include:
Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique molecular structure which includes a difluorophenyl group and a triazolo-pyrazine moiety. Its molecular formula is , with a molecular weight of approximately 392.37 g/mol. The presence of the difluorophenyl group enhances its biological activity by influencing its interaction with biological targets.
Pharmacological Applications
-
Antitumor Activity :
- Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide exhibit significant antitumor properties. For instance, derivatives of triazolo-pyrazines have been shown to inhibit cancer cell proliferation in various in vitro models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
- Antimicrobial Properties :
- Enzyme Inhibition :
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Compound A : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Use : Herbicide (ALS inhibitor)
- Structural Similarities :
- Triazolo-heterocyclic core (triazolo-pyrimidine vs. triazolo-pyrazine in the target compound).
- Difluorophenyl substituent (positional isomer: 2,6-difluoro vs. 2,5-difluoro).
- Functional Differences :
Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Use : Fungicide (RNA polymerase inhibitor)
- Structural Similarities :
- Acetamide backbone (shared with the butanamide chain in the target compound).
- Aromatic substituents (dimethylphenyl vs. difluorophenyl).
- Functional Differences: Oxadixyl’s oxazolidinone ring introduces rigidity, whereas the target compound’s triazolo-pyrazine core may allow greater conformational flexibility .
Compound C : N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)
- Use : Herbicide (cellulose biosynthesis inhibitor)
- Structural Similarities :
- Fluorinated alkyl groups (shared with the difluorophenyl group in the target compound).
- Triazine core (vs. triazolo-pyrazine), both nitrogen-rich heterocycles.
Comparative Data Table
| Parameter | Target Compound | Flumetsulam (Compound A) | Oxadixyl (Compound B) | Triaziflam (Compound C) |
|---|---|---|---|---|
| Core Structure | Triazolo-pyrazine | Triazolo-pyrimidine | Oxazolidinone-acetamide | Triazine-diamine |
| Aromatic Substituent | 2,5-Difluorophenyl | 2,6-Difluorophenyl | 2,6-Dimethylphenyl | 3,5-Dimethylphenoxy |
| Functional Group | Sulfanyl-butaneamide | Sulfonamide | Methoxy-acetamide | Fluoro-isopropyl |
| Primary Use | Undetermined (hypothetical herbicide) | ALS-inhibiting herbicide | Fungicide | Cellulose biosynthesis inhibitor |
| Bioactivity | Potential enzyme inhibition | Acetolactate synthase inhibition | RNA polymerase inhibition | Plant cell wall disruption |
| Solubility | Moderate (due to sulfur and amide) | Low (sulfonamide hydrophobicity) | High (polar oxazolidinone) | Very low (fluorinated alkyl) |
Research Findings and Mechanistic Insights
- Target Compound vs. Flumetsulam : The positional isomerism of fluorine (2,5- vs. 2,6-) may influence target affinity. For instance, 2,6-difluorophenyl in Flumetsulam optimizes ALS binding, whereas 2,5-difluoro substitution in the target compound could alter steric interactions with enzyme active sites .
- Sulfur Linkage Impact : The sulfanyl group (─S─) in the target compound may enhance metabolic stability compared to Flumetsulam’s sulfonamide, which is prone to hydrolysis.
- Triazolo-Pyrazine Advantage : The fused pyrazine ring may confer redox activity or metal-binding capacity absent in Triaziflam’s triazine scaffold.
Biological Activity
N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group
- A triazolo[4,3-a]pyrazine moiety
- A butanamide functional group
This unique combination contributes to its diverse biological activities.
Research indicates that compounds containing the triazolo[4,3-a]pyrazine scaffold exhibit a variety of biological activities. The mechanisms through which this compound exerts its effects include:
- Antimicrobial Activity : Triazolo derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
- Anticancer Properties : The compound's ability to inhibit specific cancer cell lines has been documented. One study highlighted that derivatives of triazolo[4,3-a]pyrazine exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.15 to 2.85 μM .
- Enzyme Inhibition : The compound is believed to act as an inhibitor of c-Met kinase, a target in cancer therapy. This inhibition can disrupt signaling pathways crucial for tumor growth and metastasis .
Biological Activity Data Table
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antibacterial Evaluation : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested for antibacterial activity using the microbroth dilution method. Some compounds exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating the potential for further development as antibacterial agents .
- Anticancer Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms such as cell cycle arrest and caspase activation .
- Molecular Docking Studies : Computational analyses have suggested strong binding affinities of these compounds to key enzymes involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
